Product packaging for Acetic acid, (acetylthio)-(Cat. No.:CAS No. 1190-93-8)

Acetic acid, (acetylthio)-

Cat. No.: B015806
CAS No.: 1190-93-8
M. Wt: 134.16 g/mol
InChI Key: QSBWDKUBOZHGOU-UHFFFAOYSA-N
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Description

Acetic acid, (acetylthio)- (CAS Registry Number: 1190-93-8) is an organic sulfur compound with the molecular formula C4H6O3S and a molecular weight of 134.15 g/mol. This compound, also known by synonyms such as (Acetylsulfanyl)acetic acid and S-Acetylthioglycolic acid , serves as a valuable building block and analytical standard in specialized chemical and pharmaceutical research. Research Applications & Value Analytical Chemistry Standard: This compound can be analyzed by reverse-phase (RP) HPLC and UPLC methods. It is separable using a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatible applications), making it suitable for method development and calibration . Pharmacokinetics Research: The compound is noted as a relevant analyte for pharmacokinetics studies, aiding in the understanding of drug metabolism and disposition . Preparative Synthesis: The chromatographic methods for this compound are scalable, indicating its utility in the isolation of impurities and in preparative separation workflows for synthetic chemistry . Handling & Safety This chemical requires careful handling. It has been classified with the signal word "Warning" and hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Recommended precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and using only in a well-ventilated place . For specific handling and storage recommendations, please refer to the Safety Data Sheet (SDS). Regulatory and Use Statement This product is strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3S B015806 Acetic acid, (acetylthio)- CAS No. 1190-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetylsulfanylacetic acid
Source PubChem
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InChI

InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBWDKUBOZHGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061587
Record name Acetic acid, (acetylthio)-
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Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1190-93-8
Record name (Acetylthio)acetic acid
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Record name Acetic acid, 2-(acetylthio)-
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Record name Acetic acid, 2-(acetylthio)-
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Record name Acetic acid, (acetylthio)-
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Record name (acetylthio)acetic acid
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Synthetic Methodologies for Acetic Acid, Acetylthio

Direct Acetylation Pathways for Thioacid Synthesis

The synthesis of thioacids, in general, can be achieved through various means, often involving the reaction of an activated carboxylic acid with a sulfur source like hydrogen sulfide (B99878) (H₂S) or its salts. researchgate.net For instance, thioacetic acid can be prepared by reacting acetic anhydride (B1165640) with hydrogen sulfide. wikipedia.orggoogle.com Another general method involves the use of phosphorus pentasulfide with a carboxylic acid. wikipedia.org

A direct pathway to form S-acetylthioacetic acid involves the acetylation of thioglycolic acid. One such method reacts thioglycolic acid with diethyl acetylmalonate, resulting in the formation of acetylmercaptoacetic acid (another name for S-acetylthioacetic acid) and diethyl malonate. wikipedia.org

Alternative Synthetic Routes to Acetylthioacetic Acid

Beyond direct acetylation, alternative routes offer different approaches to synthesizing S-acetylthioacetic acid. A prominent method involves the reaction of a salt of thioacetic acid with a haloacetic acid. wikipedia.org For example, potassium thioacetate (B1230152) can react with a haloacetic acid, where the halogen acts as a leaving group, to form S-acetylthioacetic acid. wikipedia.org This nucleophilic substitution reaction is a common strategy for forming thioester linkages. wikipedia.org Haloacetic acids are disinfection byproducts found in water and are also used in various chemical syntheses. alsenvironmental.co.uknih.gov

Another approach to thioacid synthesis that could be adapted involves the use of acyl benzotriazoles, which react with sodium hydrosulfide (B80085) in water at room temperature to produce thioacids in high yields. researchgate.net This method is noted for its mild conditions and simple workup procedure. researchgate.net

Synthesis of N-Hydroxysuccinimide Ester of S-Acetylthioacetic Acid (SATA)

The N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid, commonly known by the acronym SATA, is a key reagent for introducing protected sulfhydryl groups into proteins and other molecules. medchemexpress.comacs.org The synthesis of SATA from S-acetylthioacetic acid is a critical step in making this valuable bioconjugation tool available. avantorsciences.com The general synthesis of NHS esters involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

The formation of SATA involves the activation of the carboxyl group of S-acetylthioacetic acid to make it reactive towards N-hydroxysuccinimide. This is typically achieved using a carbodiimide (B86325) coupling agent. The reaction conditions are optimized to ensure high yield and purity of the final product.

Reagent/ConditionRole/SpecificationSource
S-acetylthioacetic acidThe starting carboxylic acid. avantorsciences.com
N-hydroxysuccinimide (NHS)Reacts with the activated carboxylic acid to form the NHS ester. google.com
Dicyclohexylcarbodiimide (DCC)A common coupling agent that facilitates the esterification. google.com
SolventAnhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used. researchgate.net
TemperatureReactions are often run at room temperature or cooler to maintain stability. researchgate.net
pHThe reaction is typically carried out under neutral to slightly acidic conditions. cyanagen.comprevor.com

Optimization of these conditions, such as reaction time and temperature, is crucial to maximize the yield of the desired SATA product and minimize side reactions. cephamls.com For example, when modifying proteins with SATA, parameters like pH, temperature, reaction time, and protein concentration are carefully controlled to achieve the desired level of modification. cephamls.com

SATA is a widely utilized reagent in bioconjugation due to several key advantages. Bioconjugation is the chemical process of joining two molecules, at least one of which is a biomolecule, via a covalent bond. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Acetic Acid, Acetylthio

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group in (acetylthio)acetic acid, once deprotected, is a potent nucleophile. The conjugate base, a thiolate, readily participates in nucleophilic substitution reactions. A common application is the introduction of a thiol group into a molecule via alkylation. For instance, alkyl halides react with the thiolate anion of deprotected (acetylthio)acetic acid to form new carbon-sulfur bonds. wikipedia.orgresearchgate.net This reactivity is fundamental in organic synthesis for creating thioether linkages.

The general mechanism for preparing a thiol from an alkyl halide using thioacetic acid, a related compound, involves the formation of a thioacetate (B1230152) ester followed by hydrolysis to yield the free thiol. wikipedia.org This principle can be extended to (acetylthio)acetic acid, where the deprotected thiol group can react with various electrophiles.

ReactantProductReaction Type
Alkyl Halide (RX)ThioetherNucleophilic Substitution
Methylthiocarbonyl-aziridine (MTCA)Acetyllysine analogNucleophilic Substitution researchgate.net

Thiol-Mediated Reactions and Disulfide Formation

Thiols are susceptible to oxidation, and the thiol derived from (acetylthio)acetic acid is no exception. In the presence of oxidizing agents, it can be converted to a disulfide. wikipedia.orgthieme-connect.de This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. Common oxidants for this transformation include bromine and iodine. wikipedia.orgthieme-connect.de The formation of disulfide bonds is a critical process in various chemical and biological systems. wikipedia.org

Thiol-disulfide exchange is another significant reaction, where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. wikipedia.orgnih.gov This reversible reaction is crucial in biological contexts, such as protein folding. wikipedia.org

ReactionReactantsProduct
OxidationThiol, Oxidizing Agent (e.g., Bromine)Disulfide wikipedia.orgthieme-connect.de
Thiol-Disulfide ExchangeThiol, DisulfideNew Thiol, New Disulfide wikipedia.orgnih.gov

Michael Addition Reactions with S-Thioesters of Acetylthioacetic Acid as Nucleophiles

The deprotected thiol of (acetylthio)acetic acid can act as a nucleophile in Michael addition reactions. masterorganicchemistry.comorganic-chemistry.org In this type of conjugate addition, the thiol adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgsrce.hr This reaction is a versatile method for carbon-sulfur bond formation and is widely used in organic synthesis. wikipedia.orgsrce.hr

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. masterorganicchemistry.com The thiolate then attacks the β-carbon of the Michael acceptor. wikipedia.org A variety of α,β-unsaturated compounds can serve as Michael acceptors, including enones, enals, and nitroalkenes. wikipedia.orgpkusz.edu.cn

Michael DonorMichael AcceptorProduct
Thiol from (acetylthio)acetic acidα,β-Unsaturated Carbonyl CompoundThia-Michael Adduct srce.hr
ThiolDiethyl FumarateDiethyl 2-thiylsuccinate
ThiolMesityl Oxide4-Methyl-4-thiylpentan-2-one

Esterification and Deacetylation Processes

The carboxylic acid group of (acetylthio)acetic acid can undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters. organic-chemistry.org This is a standard transformation for carboxylic acids.

Conversely, the acetyl group on the sulfur atom can be removed through deacetylation. This process is often achieved by hydrolysis under basic conditions, for example, using sodium hydroxide, to yield the free thiol. wikipedia.org Selective deacetylation can also be performed. For example, benzyl (B1604629) (R)-2-(acetylthio)propanoate can be deacetylated using N,N-dimethylethylenediamine to give the corresponding thiol. mdpi.com Another method involves treatment with HBr in acetic acid. mdpi.com A process for producing mercaptoalkane-1,2-dicarboxylic acids involves the selective deacetylation of an S-acetylthio-1,2-alkanedicarboxylic acid compound. google.com

ProcessReactantReagentProduct
Esterification(Acetylthio)acetic acid, AlcoholAcid CatalystEster of (acetylthio)acetic acid organic-chemistry.org
Deacetylation(Acetylthio)acetic acidBase (e.g., NaOH)Thioglycolic acid wikipedia.org
Selective DeacetylationBenzyl (R)-2-(acetylthio)propanoateN,N-DimethylethylenediamineBenzyl (R)-2-sulfanylpropanoate mdpi.com
DeacetylationBenzyl (R)-2-(acetylthio)propanoateHBr/AcOH(R)-2-(Acetylthio)propanoic acid mdpi.com

Reactivity in Organocatalytic Systems

(Acetylthio)acetic acid and its derivatives can participate in reactions catalyzed by small organic molecules, known as organocatalysts. For instance, the Michael addition of thioacetic acid to β-nitrostyrenes can be promoted by a chiral amine thiourea (B124793) organocatalyst, leading to the formation of chiral thioadducts with high enantioselectivity. researchgate.net

N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for enantioselective sulfa-Michael additions, promoting the formation of carbon-sulfur bonds. pkusz.edu.cn These organocatalytic systems offer a powerful tool for the asymmetric synthesis of sulfur-containing compounds. In some cases, Brønsted acid cocatalysts can play a role in these reactions. core.ac.uk

ReactionCatalyst TypeExample CatalystKey Feature
Michael AdditionChiral Amine ThioureaNot specifiedEnantioselective C-S bond formation researchgate.net
Sulfa-Michael AdditionN-Heterocyclic Carbene (NHC)Triazolium salt-derived NHCEnantioselective C-S bond formation pkusz.edu.cn

Applications of Acetic Acid, Acetylthio in Advanced Organic Synthesis and Material Science

Preparation of Thioesters and Novel Sulfur-Containing Compounds

Thioesters are a class of organosulfur compounds that are analogs of esters. wikipedia.org Acetic acid, (acetylthio)- serves as a valuable precursor for the synthesis of various thioesters and other sulfur-containing molecules. cymitquimica.combeilstein-journals.org The thioester group within Acetic acid, (acetylthio)- can undergo nucleophilic acyl substitution, allowing for the introduction of the acetylthio group onto a wide range of substrates. wikipedia.org

One common method for preparing thioesters involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org Another route is the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org Research has also demonstrated a one-pot, solvent-less reaction to convert benzylic, allylic, ferrocenyl, or tertiary alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid, achieving yields up to 99%. nih.gov This method proceeds through the intermediate formation of an acetate (B1210297) and a thionoacetate before converting to the final S-thioacetate product. nih.gov

The reactivity of the thiol group, which can be generated from the thioester, allows for its participation in various chemical reactions, including nucleophilic substitutions and the formation of disulfides. cymitquimica.com This makes Acetic acid, (acetylthio)- a useful tool for creating diverse sulfur-containing compounds with potential applications in various fields of chemical research. cymitquimica.combeilstein-journals.org

Functionalization and Modification of Biomacromolecules

The ability to modify biomacromolecules such as proteins, peptides, and nanoparticles is crucial for the development of new diagnostic and therapeutic tools. ru.nlgoogle.commdpi.commdpi.com Acetic acid, (acetylthio)-, particularly in its N-hydroxysuccinimide (NHS) ester form, N-succinimidyl S-acetylthioacetate (SATA), is a key reagent in this field. caymanchem.comcephamls.comfishersci.commedchemexpress.comnih.gov

SATA is widely used to introduce protected sulfhydryl groups into proteins and peptides. cephamls.comfishersci.commedchemexpress.com The NHS ester of SATA reacts specifically with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. cephamls.comfishersci.com This reaction introduces a protected thiol in the form of an S-acetyl group. caymanchem.comcephamls.com

The key advantage of this method is that the sulfhydryl group remains protected, allowing for the storage of the modified molecule. cephamls.comfishersci.com The thiol can then be deprotected at a later stage by treatment with hydroxylamine (B1172632), exposing the reactive sulfhydryl group for subsequent conjugation reactions. caymanchem.comcephamls.comfishersci.com This two-step process provides a controlled method for introducing reactive thiols into biomolecules. fishersci.com The level of sulfhydryl incorporation can be controlled by adjusting the molar ratio of SATA to the protein.

Table 1: Molar Ratio of SATA to BSA and Sulfhydryl Incorporation

Molar ratio of SATA to BSA Moles of sulfhydryl incorporated per mole of BSA
25:1 21.16
50:1 23.60
100:1 29.37

This table illustrates how increasing the molar excess of SATA results in a higher degree of sulfhydryl incorporation onto Bovine Serum Albumin (BSA). The data is sourced from a study by G-Biosciences.

The sulfhydryl groups introduced by SATA are instrumental in developing conjugation strategies for immunoassays and biosensors. cephamls.comfishersci.commedchemexpress.com Once deprotected, these thiols can react with maleimide-activated molecules or other thiol-reactive groups to form stable covalent bonds. nih.gov This allows for the specific attachment of enzymes, antibodies, or other reporter molecules to a protein or surface. caymanchem.commedchemexpress.comacs.org

For instance, SATA has been used to thiolate antibodies for use in Enzyme-Linked Immunosorbent Assays (ELISAs). caymanchem.commedchemexpress.com This modification facilitates the efficient attachment of the antibody to other molecules, enhancing the sensitivity and functionality of the immunoassay. medchemexpress.com This approach is also valuable in the development of various biosensors, including those based on surface plasmon resonance, for the detection of biomarkers. acs.orgscielo.brmdpi.com A neutral charged immunosensor platform has been developed using SATA-modified antibodies, demonstrating high sensitivity for detecting protein-based biomarkers. acs.org

Acetic acid, (acetylthio)- and its derivatives play a significant role in the engineering of biologically active nanoparticles and probes for targeted drug delivery and imaging. caymanchem.comnih.govmdpi.com The surface of nanoparticles can be functionalized with SATA to introduce thiol groups, which then serve as anchor points for attaching targeting ligands, such as antibodies or peptides. acs.orgaacrjournals.orgpnas.org

For example, hollow gold nanoshells have been conjugated with anti-EGFR antibodies using SATA chemistry for photothermal ablation therapy. aacrjournals.org The antibody is first modified with SATA to introduce protected sulfhydryl groups, which, after deprotection, bind to the gold surface. aacrjournals.org Similarly, iron oxide nanoparticles have been functionalized with SATA-modified chlorotoxin (B612392) for tumor targeting. nih.gov This strategy of using SATA for bioconjugation has also been applied to create dual bioactive antioxidant/anti-inflammatory nanoparticles and transferrin-containing gold nanoparticles for targeted cancer therapy. acs.orgpnas.org

Development of Conjugation Strategies for Immunoassays and Biosensors

Utilization as a Synthetic Building Block in Complex Molecular Architectures

Beyond its role in bioconjugation, Acetic acid, (acetylthio)- is a valuable synthetic building block for constructing complex molecular architectures. ru.nlaacrjournals.orgmolport.comorganic-chemistry.orgiranchembook.irscribd.comorgsyn.org Its bifunctional nature allows it to be incorporated into larger molecules, introducing a sulfur atom that can influence the molecule's structure and properties. cymitquimica.combeilstein-journals.org

Macrocyclic compounds are of significant interest in drug discovery due to their unique structural and functional properties. rug.nlmdpi.comnih.govmdpi.comd-nb.info Acetic acid, (acetylthio)- and related thiolating reagents are utilized in the synthesis of these complex structures. nih.gov For example, SATA has been used in the synthesis of gadolinium-based MRI contrast agents, where it facilitates the labeling of a fibrin-binding peptide. spectralphotoncountingct.com In this context, SATA is reacted with the N-terminus of the peptide to introduce a thiol group, which is then used for conjugation. spectralphotoncountingct.com This demonstrates the utility of Acetic acid, (acetylthio)- derivatives in constructing complex, functional macrocycles for biomedical applications. nih.gov The synthesis of sialo-AuNPs for detecting viruses has also been achieved using N-hydroxysuccinimide-(S)-acetylthioacetic acid active ester. nih.gov

Contribution to the Synthesis of Diverse Biologically Active Scaffolds

The acetylthio group of S-acetylthioacetic acid provides a stable, yet readily cleavable, source of a thiol. This dual nature allows for its participation in nucleophilic substitution reactions to construct key intermediates. Subsequently, the acetyl protecting group can be removed under mild basic conditions to liberate the free thiol, which can then undergo cyclization or other transformations to form the desired heterocyclic ring system. This methodology has been successfully applied to the synthesis of various scaffolds that are central to numerous therapeutic agents.

Research has demonstrated the importance of sulfur-containing heterocycles, such as thiazoles and benzothiazoles, in the development of novel antimicrobial agents. chemmethod.comnih.gov The synthesis of these scaffolds often involves the introduction of a sulfur-containing side chain, a role for which Acetic acid, (acetylthio)- and its derivatives are well-suited. For instance, the reaction of a suitable electrophile with a thioacetate (B1230152) source is a common strategy to build the necessary precursors for thiazole (B1198619) ring formation. nih.gov The resulting thiazolyl-acetic acid derivatives have shown potent and broad-spectrum antibacterial and antifungal activities. nih.gov

In a similar vein, the benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer effects. chemmethod.comrsc.org The synthesis of substituted 2-sulfanyl benzothiazole derivatives often proceeds through the reaction of 2-mercaptobenzothiazole (B37678) with an appropriate electrophile, such as an ethyl chloroacetate, to yield an intermediate analogous to what would be formed using S-acetylthioacetic acid. chemmethod.com These intermediates can then be further elaborated to produce a library of biologically active compounds. chemmethod.com

Beyond antimicrobial applications, the pyrimidine (B1678525) and quinoline (B57606) scaffolds are crucial in the design of anticancer agents. nih.govbibliotekanauki.pl The introduction of sulfur-containing moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their interaction with biological targets. nih.gov While direct synthesis examples using Acetic acid, (acetylthio)- for these specific anticancer scaffolds are not always explicitly detailed, the principles of thioether and thiol introduction are fundamental to the broader field of synthesizing sulfur-containing anticancer agents. nih.gov The ability to controllably introduce a sulfur atom via reagents like S-acetylthioacetic acid is a valuable tool for medicinal chemists aiming to develop new and more effective cancer therapies. bibliotekanauki.plmdpi.com

The following tables summarize representative examples of biologically active scaffolds whose synthesis can be conceptually linked to the reactivity offered by Acetic acid, (acetylthio)- and related thio-functionalizing agents.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound ID Scaffold Target Microorganism Activity Reference
5a (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid Gram-positive bacteria, Fungi Stronger and broader activity than parabens nih.gov
Various 2-substituted sulfanyl (B85325) benzo[d]thiazoles Staphylococcus aureus, E. coli, Candida Broad spectrum bioactivity chemmethod.com

Table 2: Anticancer Activity of Heterocyclic Scaffolds

Compound ID Scaffold Cancer Cell Line Activity Reference
20 Camphor-derived heterocycle MCF-7 (Breast), A549 (Lung) IC50 = 0.78 µM (MCF-7), 1.69 µM (A549) rsc.org
Various 7-Aza-coumarine-3-carboxamides HuTu 80 Equal potency to Doxorubicin with higher selectivity mdpi.com
Various Isatin-derived heterocycles Various cancer cell lines Potent anti-proliferative activity nih.gov

Biochemical and Biological Research Involving Acetic Acid, Acetylthio

Investigation of Biochemical Pathways and Interactions

While direct participation of Acetic acid, (acetylthio)- in primary metabolic pathways is not extensively documented, its structural relative, acetic acid, is a central molecule in biochemistry. Acetic acid is produced and utilized in pathways like the acetate-malonate pathway, which is fundamental for the biosynthesis of fatty acids and polyketides. wikipedia.org In microorganisms, the metabolism of acetic acid is crucial for energy balance and is regulated by complex mechanisms. For instance, in Bacillus licheniformis, the protein CcpA regulates glucose metabolism by inhibiting the synthesis of acetic acid. nih.gov The study of such pathways provides a framework for understanding how derivatives like Acetic acid, (acetylthio)- might interact with or perturb cellular processes.

The introduction of a thioacetyl group, as in Acetic acid, (acetylthio)-, allows for its use as a tool to study biochemical interactions. For example, its N-hydroxysuccinimide (NHS) ester derivative, N-succinimidyl-S-acetylthioacetate (SATA), is used to introduce protected sulfhydryl groups into proteins. caymanchem.comsigmaaldrich.com This modification enables the investigation of protein-protein interactions, enzyme-substrate interactions, and the formation of transient complexes. google.com The ability to introduce a reactive thiol group at specific sites allows researchers to probe the functional consequences of such modifications on biochemical pathways. chemimpex.com

Role in Protein Engineering and Chemical Biology

Acetic acid, (acetylthio)- derivatives, particularly N-succinimidyl S-acetylthioacetate (SATA), are pivotal tools in protein engineering and chemical biology. selleckchem.comnih.govnih.gov SATA is a protein-modifying agent that introduces sulfhydryl groups into proteins by reacting with primary amines, such as the side chains of lysine (B10760008) residues. caymanchem.comcephamls.com This process, known as S-acetylthioacetylation, initially adds the sulfhydryl group in a protected form. proteochem.com The acetyl group can then be removed by treatment with hydroxylamine (B1172632) to expose the free thiol. covachem.com

This ability to introduce a reactive sulfhydryl group is invaluable for several reasons:

Site-Specific Modification: It allows for the introduction of a unique reactive handle at specific locations on a protein's surface, enabling precise downstream modifications. cephamls.com

Bioconjugation: The newly introduced thiol group can be used to conjugate proteins to other molecules, such as other proteins, nucleic acids, or small molecule probes. chemimpex.com This is crucial for creating antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. chemimpex.comresearchgate.net

Cross-linking: The thiol group can react with other sulfhydryl-reactive cross-linkers to study protein-protein interactions and quaternary structure. proteochem.com

Surface Modification: It is used in the modification of surfaces for applications in biosensors and biomaterials. cymitquimica.comchemimpex.com

The versatility of SATA and related compounds makes them essential for designing proteins with novel functions and for studying biological processes in detail. nih.govresearchgate.net

ReagentChemical NameFunctionApplication
SATAN-succinimidyl S-acetylthioacetateIntroduces protected sulfhydryl groups to primary aminesProtein modification, bioconjugation, cross-linking
SMCCSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateCross-links amine and sulfhydryl groupsConjugation of proteins with antibodies for ELISAs

Assessment of Biological Activity and Related Mechanisms

The biological activity of compounds related to Acetic acid, (acetylthio)- has been a subject of investigation. While Acetic acid, (acetylthio)- itself is primarily a synthetic intermediate, its core structure and functional groups are found in molecules with notable biological effects. cymitquimica.com For instance, thioesters and other sulfur-containing compounds derived from it are of interest in pharmaceutical research. cymitquimica.comarkema.com

The introduction of the acetylthio group via reagents like SATA can influence the biological activity of the modified molecule. For example, the thiolation of antibodies with SATA can enhance their ability to attach to other molecules, which is a key aspect of their therapeutic or diagnostic function. medchemexpress.com Research has explored the use of SATA-modified antibodies for radiolabeling with isotopes like Rhenium-188 for potential use in cancer biotherapy. medchemexpress.com

Furthermore, understanding the mechanisms of receptor-ligand binding is crucial in assessing biological activity. The modification of ligands with reagents like SATA can be used to study these interactions. By introducing a thiol group, researchers can attach the ligand to various scaffolds to create multivalent ligands, which can influence binding affinity and receptor clustering. ualberta.ca

Studies in Peptidomimetic Development and Design

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as stability and bioavailability. wikipedia.org The development of peptidomimetics is a significant area of pharmaceutical research, aiming to create drugs that can effectively target protein-protein interactions. nih.govnih.govresearchgate.net

Acetic acid, (acetylthio)- derivatives play a role in the synthesis of peptidomimetics. cymitquimica.com The introduction of a thiol group via SATA modification can be a step in constructing more complex peptidomimetic structures. proteochem.com This allows for the incorporation of non-natural amino acids and the cyclization of peptides, which can constrain the peptide's conformation and enhance its biological activity. lifechemicals.combeilstein-journals.org

The design of peptidomimetics often involves creating scaffolds that present key functional groups in a specific spatial arrangement to mimic the binding epitope of a natural peptide. nih.govbeilstein-journals.org The ability to selectively introduce reactive groups like thiols is a valuable tool in this process. For example, a language model called GPepT has been developed to generate peptidomimetics that incorporate non-canonical amino acids, highlighting the growing interest in this area. chemrxiv.org

Applications in Receptor Binding and Ligand Design Research

The study of receptor-ligand interactions is fundamental to drug discovery and understanding biological signaling. iitk.ac.inunm.edursc.org Acetic acid, (acetylthio)- derivatives are utilized in this research to facilitate the design and synthesis of novel ligands. covachem.com

One key application is in the creation of multivalent ligands. By modifying a recognition element with SATA to introduce a thiol group, it can then be attached to various scaffolds like polymers or dendrimers. ualberta.ca These multivalent ligands can bind to multiple receptor sites simultaneously, often leading to a significant increase in binding affinity (the chelate effect) and the ability to induce receptor clustering. ualberta.ca This approach has been used to study the binding of mannoside derivatives to the lectin concanavalin (B7782731) A. ualberta.ca

Furthermore, the introduction of a thiol group allows for the attachment of ligands to surfaces for biosensor applications, enabling the study of binding kinetics and affinities using techniques like surface plasmon resonance. cymitquimica.comchemimpex.com The precise control over ligand presentation afforded by reagents like SATA is crucial for designing ligands with specific binding properties and for elucidating the mechanisms of receptor activation. dovepress.comnih.gov

Advanced Analytical Methodologies for Acetic Acid, Acetylthio and Its Conjugates

Chromatographic Techniques for Purity Assessment and Conjugate Analysis

Chromatographic methods are indispensable for assessing the purity of "Acetic acid, (acetylthio)-" and for analyzing its conjugates, offering high-resolution separation of the target compound from impurities and reaction by-products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of "Acetic acid, (acetylthio)-". sielc.com A typical method utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) for separation. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid, to ensure good peak shape. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

In the context of bioconjugation, HPLC is crucial for characterizing the modification of biomolecules, such as antibodies. For instance, after conjugating a humanized antibody with N-Succinimidyl-S-acetylthioacetate (SATA), a derivative of "Acetic acid, (acetylthio)-", HPLC analysis is used to confirm the successful conjugation and to assess the purity of the resulting product. nih.gov The retention time of the conjugated antibody will differ from the unconjugated form, and the purity can be determined from the chromatogram. nih.gov

Table 1: HPLC Parameters for Analysis of Acetic acid, (acetylthio)-

Parameter Details Source
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Column Newcrom R1, Newcrom C18 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com
Application Purity assessment, isolation of impurities, pharmacokinetics sielc.com

| Detection | UV, Mass Spectrometry (MS) | sielc.comnih.gov |

Electrophoretic Methods for Bioconjugate Characterization

Electrophoretic techniques are powerful tools for the characterization of bioconjugates derived from "Acetic acid, (acetylthio)-", particularly for proteins and antibodies. These methods separate molecules based on their size, charge, or a combination of both, providing valuable information about the success of a conjugation reaction and the nature of the product.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is widely used to monitor the modification of proteins. nih.gov For example, when an antibody is functionalized using a linker containing an S-acetylthioacetate (SAT) group, SDS-PAGE can confirm the covalent attachment of the linker. nih.gov The modified antibody will exhibit a shift in its molecular weight, which is detectable as a band shift on the gel compared to the unmodified antibody. This allows for the characterization of each step in a site-specific antibody conjugation strategy. nih.gov For instance, gel electrophoresis can be used to visualize the modification of both the heavy and light chains of an antibody. nih.gov

Table 2: Electrophoretic Characterization of an Antibody-SAT Conjugate

Analysis Step Observation via Gel Electrophoresis Purpose Source
Antibody Deglycosylation Shift in heavy chain molecular weight Preparation for site-specific conjugation nih.gov
Linker Conjugation Further shift in heavy chain molecular weight post-reaction Confirmation of linker attachment nih.gov

| Fluorophore Attachment | Visualization of fluorescently labeled heavy chain | Confirmation of successful "click" reaction to the linker | nih.gov |

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are vital for the real-time monitoring of reactions involving "Acetic acid, (acetylthio)-" and for the detailed structural elucidation of the final products. A variety of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide complementary information.

NMR spectroscopy is a powerful tool for monitoring reaction kinetics. For example, benchtop NMR has been used to monitor the hydrolysis of acetic anhydride (B1165640) to acetic acid by acquiring spectra in continuous flow mode, allowing for the determination of reaction rates. magritek.com This principle can be applied to monitor the synthesis or modification reactions of "Acetic acid, (acetylthio)-".

Mass spectrometry is extensively used to confirm the identity of starting materials, monitor reaction progress, and identify products. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com In the context of bioconjugates, MS is essential for determining the extent of modification. For instance, it can be used to determine the number of thiol groups introduced per protein molecule after reaction with a reagent like N-succinimidyl-S-acetylthioacetate (SATA). nih.gov

Circular dichroism (CD) spectroscopy can be employed to monitor reactions that produce chiral compounds from achiral substrates. nih.gov This method exploits the optical activity of the products and offers a high signal-to-noise ratio for time-resolved measurements. nih.gov Other advanced techniques like soft X-ray emission spectroscopy have been used to analyze the electronic state of acetic acid in aqueous solution, providing insights into its stable structure in a hydrated state. Rotational spectroscopy, combined with theoretical calculations, has been used to determine the precise molecular structure of related molecules like salicylic (B10762653) acid, characterizing the intra- and intermolecular interactions. mdpi.com

Table 3: Spectroscopic Methods for the Analysis of Acetic acid, (acetylthio)- and Related Compounds

Technique Application Information Obtained Source
Nuclear Magnetic Resonance (NMR) Reaction Monitoring, Structural Elucidation Reaction kinetics, chemical structure magritek.comulisboa.pt
Mass Spectrometry (MS) Reaction Monitoring, Conjugate Characterization Molecular weight, confirmation of product formation, degree of modification waters.comnih.gov
Circular Dichroism (CD) Reaction Monitoring Optical activity of chiral products, reaction progress nih.gov

| X-ray & Rotational Spectroscopy | Structural Elucidation | Electronic states, precise molecular structure, bond lengths/angles | mdpi.com |

Computational and Theoretical Studies of Acetic Acid, Acetylthio

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Research on derivatives of (acetylthio)acetic acid has utilized molecular docking to predict their binding affinity and interaction modes with various biological targets. For instance, a series of novel thiazolidinone derivatives incorporating a substituted acetic acid moiety were synthesized and evaluated as potential anti-inflammatory agents. researchgate.net Docking studies were performed to understand their binding affinity towards human serum albumin (HSA), a key protein involved in the transport of many drugs in the bloodstream. researchgate.net

In another study, new thiazole (B1198619) derivatives were synthesized and tested for anti-hepatic cancer activity. Molecular docking simulations were used to investigate the binding interactions of these compounds with the active site of the Rho6 protein. The results showed that the synthesized compounds exhibited good binding energies, suggesting a potential mechanism for their observed biological activity. mdpi.com For example, compound 5a, which contains a phenyl ring, showed a binding energy of -8.2 kcal/mol and interacted with the Arg96 residue of the protein. mdpi.com

Similarly, derivatives of 1,2,4-triazole (B32235) containing a thioacetic acid linker have been studied for their potential biological activities. Molecular docking studies on these compounds revealed lower binding free energies compared to reference compounds, indicating strong potential interactions with their targets. For example, derivatives 7j, 7h, and 7e showed binding free energies of -9.8 kcal/mol, -9.70 kcal/mol, and -9.20 kcal/mol, respectively. researchgate.net

Derivative ClassTarget ProteinKey FindingsBinding Energy (kcal/mol)
ThiazolidinonesHuman Serum Albumin (HSA)Compounds showed promising binding affinity. researchgate.netData not specified
ThiazolesRho6Good docking scores and binding interactions observed. mdpi.com-6.8 to -8.2
1,2,4-TriazolesNot SpecifiedDerivatives showed lower binding free energies than standards. researchgate.net-9.20 to -9.80
PyrazolesCyclooxygenase-2 (COX-2)The pyrazole (B372694) ring was found to be important for interactions. rjptonline.orgData not specified

These studies demonstrate the utility of molecular docking in rationalizing the biological activity of (acetylthio)acetic acid derivatives and guiding the design of more potent compounds.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental to understanding chemical reactivity.

Extensive quantum chemical calculations have been performed on various acetic acid derivatives to understand their structure and reactivity. For instance, a study on 2-(4-Cyanophenylamino) acetic acid used DFT and other methods to analyze its molecular structure, vibrational spectra, and electronic properties. nih.gov The calculated HOMO-LUMO energy gap was found to be -4.9155 eV, which indicates the potential for charge transfer within the molecule, a key factor in its reactivity. nih.gov

In another investigation, quantum chemical methods were employed to study the acid dissociation constants (pKa) of a series of aliphatic carboxylic acids, including (Methylthio)acetic acid, a close analogue of Acetic acid, (acetylthio)-. wright.edu The study aimed to establish a relationship between experimentally measured pKa values and computed quantum chemical indices, demonstrating the predictive power of these theoretical methods for fundamental chemical properties. wright.edu

Furthermore, DFT studies on isoindoline-1,3-dione derivatives, synthesized using glacial acetic acid, have been used to explore their molecular and electronic properties. Such calculations provide insights into the reactivity, stability, and nature of bonding within the synthesized compounds, which is crucial for understanding their potential as antimycobacterial agents. acs.org

Compound/DerivativeMethodKey Parameters CalculatedSignificance
2-(4-Cyanophenylamino) acetic acidDFT/HFHOMO-LUMO energies, molecular structure, vibrational frequencies. nih.govPredicts intramolecular charge transfer and reactivity. nih.gov
(Methylthio)acetic acidDFT/RM1Quantum chemical indices related to acidity. wright.eduCorrelates theoretical indices with experimental pKa values. wright.edu
Isoindoline-1,3-dionesDFTFrontier Molecular Orbitals (FMOs), electronic properties, vibrational spectra. acs.orgIllustrates reactivity and stability of potential antimycobacterial agents. acs.org

Structure-Activity Relationship (SAR) Modeling for Functionalized Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key functional groups and structural features responsible for the desired effect.

For compounds related to Acetic acid, (acetylthio)-, SAR studies have provided valuable insights. In the field of sensory science, a series of 3-(acetylthio)-2-alkyl alkanals were synthesized to study their odor properties. The SAR analysis suggested that the 1,3-oxygen-sulfur functionality is a key "olfactophore" responsible for tropical and vegetable-like notes. imreblank.chresearchgate.net The study found that while most homologues possessed fruity notes, the lower homologue, 3-(acetylthio)-2-methylpentanal, exhibited savory, leek-like characteristics, demonstrating how small structural changes can significantly alter sensory perception. imreblank.ch

In the context of medicinal chemistry, SAR studies on arylthioacetic acids and related compounds have been conducted to develop agents with high affinity for the rat liver nuclear L-T3 receptor. These studies systematically explored how different substituents on the aromatic ring and modifications to the acetic acid side chain affect binding potency. For example, an arylthioacetic acid derivative showed an IC50 of 3.5 nM for the nuclear receptor, highlighting the importance of the thioether linkage for activity. nih.gov

Another review on fusidic acid derivatives mentioned that l6-deacetoxy-l6β-acetylthio fusidic acid is significantly more active than its parent antibiotic, indicating a positive contribution of the acetylthio group to its antibacterial activity. frontiersin.org This finding underscores the potential of incorporating the (acetylthio)acetic acid moiety to enhance the efficacy of existing drugs. frontiersin.org

Compound SeriesFunctional ApplicationKey SAR Finding
3-(Acetylthio)-2-alkyl alkanalsOdorantsThe 1,3-oxygen-sulfur functionality is crucial for tropical/vegetable notes; alkyl chain length modifies odor quality. imreblank.chresearchgate.net
Arylthioacetic acid derivativesThyroid Hormone AnalogsThe thioacetic acid side chain contributes to high binding affinity to the nuclear L-T3 receptor. nih.gov
Fusidic acid derivativesAntibioticsIntroduction of an acetylthio group at a specific position significantly enhances antibacterial activity compared to the parent compound. frontiersin.org
S-Adenosyl-L-Methionine (SAM) analoguesAntibiotic ProductionQSAR modeling predicted that substitutions at the 5'-position of the sugar moiety with sulfur-containing groups could enhance biological activity. jmb.or.kr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (acetylthio)acetic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : (Acetylthio)acetic acid is commonly synthesized via reaction of acetic acid derivatives with sulfur-containing reagents. For example, thioacetic acid (CH₃COSH) reacts with ethylene oxide to form acetylthioethanol, a precursor that can be further functionalized . To optimize purity, vacuum distillation is recommended post-reaction to isolate the product from byproducts like phosphorus oxides (e.g., in reactions involving P₂S₅) . Purity can be verified via melting point analysis and thin-layer chromatography (TLC) against known standards .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of (acetylthio)acetic acid?

  • Methodological Answer :

  • ¹H NMR : The thioester (-SCO-) group produces a distinct downfield shift (~2.3–2.5 ppm for the acetyl methyl group) due to electron withdrawal. The -SH proton (if present) appears as a broad singlet near 1.5 ppm .
  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹, while the C-S bond shows absorption bands near 600–700 cm⁻¹ .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What titration methods are suitable for quantifying (acetylthio)acetic acid in solution?

  • Methodological Answer : Acid-base titration with standardized NaOH can quantify free carboxylic acid groups. Use phenolphthalein as an indicator (pH 8.2–10.0 endpoint) . For thioester-specific quantification, iodometric titration is preferable: the thioester reacts with iodine in alkaline conditions, and excess iodine is back-titrated with sodium thiosulfate .

Advanced Research Questions

Q. How does pH influence the hydrolytic stability of (acetylthio)acetic acid, and what kinetic models describe its degradation?

  • Methodological Answer : Hydrolysis of the thioester bond is pH-dependent. Under acidic conditions (pH < 4), protonation of the carbonyl oxygen accelerates hydrolysis, while alkaline conditions (pH > 9) promote nucleophilic attack by hydroxide ions. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm for thioester cleavage) reveal pseudo-first-order kinetics. Activation energy (Eₐ) can be calculated via the Arrhenius equation using rate constants at multiple temperatures .

Q. What mechanistic insights can be gained from studying (acetylthio)acetic acid’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The thioester’s lower resonance stabilization (vs. oxygen esters) increases electrophilicity, making it more reactive toward nucleophiles like amines or alcohols. For example, in peptide synthesis, (acetylthio)acetic acid derivatives facilitate acyl transfer under mild conditions. Mechanistic studies using stopped-flow kinetics or computational methods (DFT calculations) can compare activation barriers with oxygen analogs .

Q. How can contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for (acetylthio)acetic acid be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Standardize measurements using differential scanning calorimetry (DSC) for enthalpy of formation (ΔHf) and isothermal titration calorimetry (ITC) for solubility. Cross-reference with NIST Chemistry WebBook data . For solvent-dependent properties, use Hansen solubility parameters to predict compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.